molecular formula C13H18BrNO3 B5403935 3-bromo-4-butoxy-5-ethoxybenzamide

3-bromo-4-butoxy-5-ethoxybenzamide

Cat. No. B5403935
M. Wt: 316.19 g/mol
InChI Key: DLEXQKTZAOFSCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-butoxy-5-ethoxybenzamide is a chemical compound used in scientific research for its potential pharmacological properties. It is a member of the benzamide family of compounds and is commonly referred to as BBEEB.

Mechanism of Action

The exact mechanism of action of BBEEB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and replication. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. BBEEB has also been shown to inhibit the activity of the histone deacetylase HDAC6, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
BBEEB has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of cell death. It has also been shown to have anti-inflammatory effects, as well as anti-viral effects. BBEEB has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important in the prevention of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using BBEEB in lab experiments is its potential as a pharmacological agent. Its ability to inhibit the growth of cancer cells and its anti-inflammatory and anti-viral effects make it a promising compound for further study. However, one limitation of using BBEEB in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of BBEEB in vivo.

Future Directions

There are a number of future directions for the study of BBEEB. One area of research could be the development of new anti-cancer drugs based on the structure of BBEEB. Another area of research could be the study of BBEEB as a potential treatment for viral infections, such as the human respiratory syncytial virus. Additionally, further studies are needed to determine the safety and efficacy of BBEEB in vivo, as well as its potential toxicity and side effects.
Conclusion
In conclusion, BBEEB is a promising compound for scientific research due to its potential pharmacological properties. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral effects, and has the potential to be developed into new drugs for the treatment of these conditions. However, further studies are needed to determine its safety and efficacy in vivo, as well as its potential toxicity and side effects.

Synthesis Methods

The synthesis of BBEEB involves the reaction of 3-bromo-4-hydroxybenzamide with butyl and ethyl chloroformate in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain pure BBEEB.

Scientific Research Applications

BBEEB has been studied for its potential pharmacological properties, including its ability to inhibit the growth of cancer cells. It has been shown to have anti-proliferative effects on human breast cancer cells, as well as anti-inflammatory effects on human lung fibroblasts. BBEEB has also been studied for its potential use as an anti-viral agent, as it has been shown to inhibit the replication of the human respiratory syncytial virus.

properties

IUPAC Name

3-bromo-4-butoxy-5-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-3-5-6-18-12-10(14)7-9(13(15)16)8-11(12)17-4-2/h7-8H,3-6H2,1-2H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEXQKTZAOFSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Br)C(=O)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-butoxy-5-ethoxybenzamide

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